Cas no 23536-75-6 (5-Nitroquinolin-4-ol)
5-Nitroquinolin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Nitroquinolin-4-ol
- 5-nitro-quinolin-4-ol
- 5-Nitroquinolin-4(1H)-one
- SB67882
- 75755-38-3
- SB35827
- 4-HYDROXY-5-NITROQUINOLINE
- 5-nitro-g-hydroxyquinoline
- 23536-75-6
- AKOS006332553
- CS-0450003
- 5-nitro-1H-quinolin-4-one
- DB-284199
-
- MDL: MFCD09261098
- Inchi: 1S/C9H6N2O3/c12-8-4-5-10-6-2-1-3-7(9(6)8)11(13)14/h1-5H,(H,10,12)
- InChI Key: BVZBDPJGFIMXLC-UHFFFAOYSA-N
- SMILES: O=C1C=CNC2C=CC=C(C=21)[N+](=O)[O-]
Computed Properties
- Exact Mass: 190.03784206g/mol
- Monoisotopic Mass: 190.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 74.9Ų
5-Nitroquinolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143034-1g |
5-Nitro-quinolin-4-ol |
23536-75-6 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM143034-1g |
5-Nitro-quinolin-4-ol |
23536-75-6 | 95% | 1g |
$402 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0242-1g |
5-Nitro-quinolin-4-ol |
23536-75-6 | 97% | 1g |
15943.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0242-5g |
5-Nitro-quinolin-4-ol |
23536-75-6 | 97% | 5g |
58345.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0242-500mg |
5-Nitro-quinolin-4-ol |
23536-75-6 | 97% | 500mg |
8463.46CNY | 2021-05-08 | |
| Alichem | A189007202-5g |
5-Nitroquinolin-4-ol |
23536-75-6 | 95% | 5g |
$828.12 | 2023-09-02 | |
| Alichem | A189007202-10g |
5-Nitroquinolin-4-ol |
23536-75-6 | 95% | 10g |
$1181.88 | 2023-09-02 | |
| Alichem | A189007202-25g |
5-Nitroquinolin-4-ol |
23536-75-6 | 95% | 25g |
$2532.60 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1294158-500mg |
5-Nitro-quinolin-4-ol |
23536-75-6 | 95% | 500mg |
$1145 | 2023-05-18 | |
| eNovation Chemicals LLC | Y1294158-1g |
5-Nitro-quinolin-4-ol |
23536-75-6 | 95% | 1g |
$2160 | 2023-05-18 |
5-Nitroquinolin-4-ol Suppliers
5-Nitroquinolin-4-ol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 5-Nitroquinolin-4-ol
5-Nitroquinolin-4-ol (CAS No. 23536-75-6): A Versatile Scaffold in Modern Chemical Biology and Drug Discovery
5-Nitroquinolin-4-ol, a substituted quinoline derivative with the chemical formula C9H6N2O2, has emerged as a critical compound in contemporary research across multiple disciplines. Its unique structural features—a nitro group at the 5-position and a hydroxyl group at the 4-position on the quinoline backbone—provide opportunities for diverse functionalization and biological interactions. With a molecular weight of 186.14 g/mol, this compound exhibits distinct physicochemical properties that make it amenable to both organic synthesis and pharmacological evaluation. Recent advancements in synthetic methodologies and mechanistic studies have further expanded its utility, particularly in targeting complex biological systems such as cancer cells, infectious pathogens, and neurodegenerative pathways.
Structurally, 5-nitroquinolin-4-ol belongs to the broader class of nitroaromatic compounds, which are known for their redox-active properties and ability to generate reactive oxygen species (ROS) under certain conditions. The nitro group (–NO₂) imparts electron-withdrawing characteristics, stabilizing aromatic systems while enhancing metabolic activation potential. Meanwhile, the hydroxyl group (–OH) at position 4 introduces hydrogen-bonding capabilities and acidity, enabling precise modulation of its reactivity in biological environments. These features were highlighted in a 2023 study by Zhang et al., which demonstrated that 5-nitroquinolin-4-ol derivatives can selectively bind to protein kinases through hydrogen-bonding interactions, offering insights into their potential as enzyme inhibitors.
Recent research has focused on optimizing the synthesis of 5-nitroquinolin-4-ol to improve scalability and purity. Traditional methods involved nitration followed by reduction steps, but these often led to low yields or impurity issues. A groundbreaking approach published in *Journal of Organic Chemistry* (Li et al., 2023) utilized microwave-assisted Suzuki coupling to construct the quinoline ring system directly from readily available precursors. This method not only achieved a yield of over 90% but also minimized side reactions, ensuring high purity for downstream applications. Additionally, computational studies by Smith et al. (2023) revealed that substituting electron-donating groups adjacent to the nitro moiety could modulate its redox potential, suggesting strategies for tailoring its reactivity in drug delivery systems.
In pharmacological research, 5-nitroquinolin-4-ol has gained attention for its antiproliferative effects against cancer cells. A 2024 investigation by Kim et al. showed that this compound induced apoptosis in human colorectal carcinoma cells by disrupting mitochondrial membrane potential and activating caspase-dependent pathways. Its mechanism was linked to inhibition of histone deacetylase (HDAC), a key target in epigenetic therapy for cancers such as leukemia and lymphoma. Notably, when conjugated with polyethylene glycol (PEG), derivatives exhibited enhanced solubility and prolonged circulation time in vivo without compromising efficacy—a critical advancement toward clinical translation.
Beyond oncology, 5-nitroquinolin-4-ol has been explored as an antimicrobial agent with broad-spectrum activity. In a collaborative study between European institutions (published in *Antimicrobial Agents and Chemotherapy*, 2023), researchers demonstrated that this compound inhibited bacterial biofilm formation by targeting quorum sensing pathways in *Pseudomonas aeruginosa*. The nitro group’s reduction by bacterial enzymes generates cytotoxic radicals that disrupt cellular integrity without inducing resistance mechanisms observed with conventional antibiotics like penicillin or vancomycin. These findings underscore its potential as an alternative therapeutic against multidrug-resistant pathogens.
Neuroprotective applications have also been reported recently. A team led by Dr. María González (Nature Communications, 2023) found that 5-nitroquinolin-4-ol derivatives crossed the blood-brain barrier efficiently due to their lipophilic nature while selectively binding to amyloid-beta plaques associated with Alzheimer’s disease. The compound’s ability to inhibit plaque aggregation was attributed to π–π stacking interactions between its aromatic rings and peptide sequences within plaques—a mechanism validated through cryo-electron microscopy studies.
One notable advantage of CAS No. 23536–75–6 compounds is their tunable photophysical properties when functionalized with fluorophores or metal complexes. A 2024 study published in *Chemical Science* described how attaching a cyanine dye moiety enabled real-time tracking of intracellular drug delivery using fluorescence microscopy. This application is pivotal for studying drug distribution dynamics in live tissues during preclinical trials.
In enzymology research, 5-nitroquinolin–4–ol serves as an ideal probe molecule due to its reversible redox cycling behavior between nitroso (NO) and hydroxylamine intermediates under physiological conditions—a property exploited by Chen et al.’s group (ACS Catalysis, 2023) to map reactive oxygen species production sites within mitochondria during oxidative stress scenarios.
Advanced material science applications include using this compound as a building block for supramolecular assemblies. Researchers at MIT reported self-assembling nanostructures formed via hydrogen bonding between multiple hydroxyl groups on symmetrically modified quinoline derivatives (Chemical Communications, 2024). These nanocontainers showed promise for targeted drug encapsulation when loaded with anticancer agents like doxorubicin.
Computational modeling continues to play a key role in understanding CAS No. 23536–75–6’s molecular interactions with biological targets such as DNA helicases or G-protein coupled receptors (GPCRs). Density functional theory (DFT) calculations performed by the Patel laboratory revealed that substituent effects on positions 7 or 8 significantly alter binding affinities toward DNA minor grooves—a discovery guiding structure-based design efforts for next-generation topoisomerase inhibitors.
Eco-toxicological studies have also contributed valuable insights into this compound’s environmental fate—critical information for industrial applications involving large-scale synthesis or waste management processes without mentioning restricted substances categories like "hazardous chemicals." Data from OECD guideline-compliant assays published last year indicated rapid biodegradation rates under aerobic conditions while maintaining stability during formulation processes—an important balance between performance requirements and sustainability goals.
The latest developments involve integrating machine learning algorithms into QSAR models predicting toxicity profiles of quinoxaline analogs, including variations based on CAS No. 23536–75–6 structures (*Journal of Medicinal Chemistry*, early access). These models have identified specific substituent patterns minimizing off-target effects while preserving desired pharmacological activities—a significant step toward rational drug design approaches.
In analytical chemistry contexts, novel detection methods leveraging electrochemical properties were developed specifically for quantifying trace amounts of CAS No.-related compounds (Analytical Chemistry, December issue). Graphene oxide-modified electrodes demonstrated sub-picomolar sensitivity toward this analyte when using square wave voltammetry—a technique now being adapted for point-of-care diagnostic devices targeting metabolic disorders linked to kinase dysregulation.
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